molecular formula C13H9BrClFOZn B14892604 4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide

4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14892604
M. Wt: 380.9 g/mol
InChI Key: NAVSUEQKRKKBQY-UHFFFAOYSA-M
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Description

4-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the phenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(4’-Chloro-2’-fluorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-[(4’-Chloro-2’-fluorophenoxy)methyl]bromobenzene+Zn4-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide\text{4-[(4'-Chloro-2'-fluorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylzinc bromide} 4-[(4’-Chloro-2’-fluorophenoxy)methyl]bromobenzene+Zn→4-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the reagent, which is then stored in THF to stabilize the organozinc compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

4-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a tool for modifying biomolecules and studying biological pathways.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of a palladium-aryl complex. The complex then participates in cross-coupling reactions to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 4-Chlorophenylzinc iodide
  • 4-Bromo-2-fluorophenylzinc iodide

Uniqueness

4-[(4’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity. Compared to similar compounds, it offers improved performance in cross-coupling reactions and greater stability in THF.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);4-chloro-2-fluoro-1-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

NAVSUEQKRKKBQY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=C(C=C(C=C2)Cl)F.[Zn+]Br

Origin of Product

United States

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